3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester
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Overview
Description
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester is a chemical compound with the molecular formula C14H18O6 and a molar mass of 282.29 g/mol . This compound is known for its unique structure, which includes a 3-oxo group and a 2,3,4-trimethoxyphenyl group attached to a propionic acid ethyl ester backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester typically involves the esterification of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid.
Reduction: 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that result in the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)propionic acid
- 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester
- Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Uniqueness
3-Oxo-3-(2,3,4-trimethoxyphenyl)propionic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORXFCOYQQQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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